molecular formula C18H21N3O2S B2811145 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide CAS No. 1001519-98-7

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide

Cat. No. B2811145
CAS RN: 1001519-98-7
M. Wt: 343.45
InChI Key: HHZFFHYLEVMOJU-UHFFFAOYSA-N
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Description

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide, also known as QNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. QNZ is a thioacetamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Pharmacological Potential and Chemical Properties

The compound 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide, due to its structural complexity, may share pharmacological potentials similar to those observed in various heterocyclic compounds. Heterocyclic compounds, including tetrahydroisoquinolines and oxazolines, have been extensively studied for their wide range of therapeutic activities. These studies provide insights into the possible applications of complex heterocyclic compounds in medicinal chemistry, including anticancer, antimicrobial, and neuroprotective effects.

Tetrahydroisoquinolines, for instance, are recognized for their therapeutic activities in cancer and central nervous system disorders. These compounds have been synthesized for various pharmacological activities, demonstrating significant success in drug discovery, particularly in the area of cancer and CNS therapies (Singh & Shah, 2017). Similarly, oxazoline-containing ligands have been widely applied in asymmetric catalysis, showcasing their versatility and success in the synthesis of enantioselective compounds, which is crucial for developing pharmacologically active molecules (Hargaden & Guiry, 2009).

Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress, a contributing factor to numerous chronic diseases. The methodologies for determining antioxidant activity, such as ORAC, HORAC, and DPPH assays, highlight the importance of understanding and evaluating the antioxidant potential of compounds (Munteanu & Apetrei, 2021). These methods provide a framework for assessing the antioxidant capacity of new compounds, including complex heterocyclic molecules that might exhibit potent antioxidant properties.

Polymeric Drug Conjugates

The exploration of biocompatible polymers for therapeutic applications signifies the potential of using complex molecules in drug conjugation. Poly(2-oxazoline)s, for example, have shown to outperform traditional PEG in many aspects, including synthetic versatility and structural modularity, suggesting their application in constructing therapeutic polymer-protein conjugates (Sedláček, Rosa, & Hoogenboom, 2019).

Antiviral Applications

The development of antiviral drugs remains a critical area of research, especially with the emergence of new viral pathogens. New anti-HSV drugs, including 4-oxo-dihydroquinolines, demonstrate the potential of heterocyclic compounds in developing novel antiviral therapies (Zhang Yi-zh, 2006).

properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-16(19-11-10-13-6-2-1-3-7-13)12-24-17-14-8-4-5-9-15(14)20-18(23)21-17/h1-3,6-7H,4-5,8-12H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZFFHYLEVMOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide

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